7-(3,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one
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Overview
Description
12-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE: is a complex organic compound characterized by its unique structure, which includes a hexahydro-5-azatetra-phenone core substituted with a 3,4-dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multi-step organic reactions. One common method includes the Michael addition of N-heterocycles to chalcones, followed by further cyclization and functional group modifications . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts has been reported to improve the yield and efficiency of these reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, including the use of sustainable catalysts and minimizing waste, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 12-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as chromium(VI) oxide.
Reduction: Catalytic hydrogenation is commonly used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a precursor for the development of more complex molecules with potential bioactive properties .
Biology and Medicine: Research has shown that derivatives of this compound exhibit various biological activities, including antifungal, antibacterial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 12-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets through hydrogen bonding and hydrophobic interactions, thereby modulating their activity . This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Used in the synthesis of various organic compounds.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with potential pharmacological activities.
Uniqueness: What sets 12-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE apart is its unique hexahydro-5-azatetra-phenone core, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one |
InChI |
InChI=1S/C25H23NO3/c1-28-21-13-11-16(14-22(21)29-2)23-18-12-10-15-6-3-4-7-17(15)25(18)26-19-8-5-9-20(27)24(19)23/h3-4,6-7,10-14,23,26H,5,8-9H2,1-2H3 |
InChI Key |
FULVUKFWGMCSLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5)OC |
Origin of Product |
United States |
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